Matemone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
6-bromo-2-(hydroxymethyl)-2-methoxy-1H-indol-3-one |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(5-13)9(14)7-3-2-6(11)4-8(7)12-10/h2-4,12-13H,5H2,1H3 |
InChI Key |
BZQIGYZFDBINJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=O)C2=C(N1)C=C(C=C2)Br)CO |
Synonyms |
matemone |
Origin of Product |
United States |
Natural Occurrence and Isolation of Matemone
Source Organism: Iotrochota purpurea (Indian Ocean Sponge)
Matemone is a secondary metabolite produced by the marine sponge Iotrochota purpurea nih.gov. This organism serves as the natural source for the compound, which is found alongside other bioactive molecules nih.gov.
Taxonomic Classification and Ecological Niche of Producer Organism
Table 1: Taxonomic Classification of Iotrochota purpurea
| Taxonomic Rank | Classification |
| Kingdom | Animalia |
| Phylum | Porifera |
| Class | Demospongiae |
| Order | Poecilosclerida |
| Family | Iotrochotidae |
| Genus | Iotrochota |
| Species | purpurea |
Geographical Distribution of this compound-Producing Species
The genus Iotrochota is predominantly found in tropical and subtropical marine environments. The specific species that produces this compound, Iotrochota purpurea, has been identified and collected from the Indian Ocean nih.gov.
Advanced Isolation Methodologies for Marine Natural Products
The isolation of novel compounds from marine organisms like sponges often involves multi-step processes to separate the target molecule from a complex mixture of other metabolites.
Chromatographic Techniques for Crude Extract Fractionation
The initial step in isolating this compound involves the creation of a crude extract from the sponge material. This extract is then subjected to various chromatographic techniques to separate it into fractions of decreasing complexity. While the specific details for the fractionation of the Iotrochota purpurea extract leading to this compound's discovery are outlined in specialized literature, the general approach for marine natural products involves techniques such as column chromatography. This method separates compounds based on their differential adsorption to a stationary phase, allowing for a preliminary separation of the extract's components.
Purification Strategies for Trace Metabolites
Following initial fractionation, further purification is required to isolate trace metabolites like this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the final purification of such compounds. This method utilizes high pressure to pass the solvent through a column packed with a stationary phase, providing high resolution and separation of individual compounds. The isolation of this compound from Iotrochota purpurea was achieved through detailed spectral and chemical data analysis of the purified fractions, leading to the elucidation of its structure as a new bioactive bromine-containing oxindole (B195798) alkaloid nih.gov.
Advanced Structural Characterization and Elucidation of Matemone
Contemporary Spectroscopic Approaches for Natural Product Structure Elucidation
The initial characterization of Matemone, a bromine-containing oxindole (B195798) alkaloid, was accomplished through the application of several key spectroscopic techniques. acs.orgnih.gov These methods provide detailed information about the molecule's connectivity, elemental composition, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of organic molecules. chemistrytalk.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing its structure. acs.org
1D NMR, specifically ¹H and ¹³C NMR, provides information about the different types of proton and carbon atoms present in the molecule and their immediate electronic environment. nih.govspectrabase.com The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound were instrumental in identifying the key structural fragments. acs.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 93.3 | - |
| 3 | 194.2 | - |
| 3a | 126.0 | - |
| 4 | 125.1 | 7.55 (d, 8.2) |
| 5 | 138.8 | 7.82 (dd, 8.2, 1.8) |
| 6 | 118.0 | - |
| 7 | 112.9 | 7.10 (d, 1.8) |
| 7a | 150.1 | - |
| 2-OCH₃ | 51.9 | 3.55 (s) |
| 2-CH₂OH | 66.5 | 4.05 (d, 11.5), 3.85 (d, 11.5) |
| 1-NH | - | 8.50 (br s) |
| 2-CH₂OH | - | 2.95 (br s) |
Data sourced from Carletti et al., 2000. acs.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between different atoms. COSY reveals proton-proton couplings, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These experiments allowed for the unambiguous assembly of the oxindole core and the placement of the substituents. acs.org
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. nist.gov For this compound, HRMS data provided the molecular formula C₁₀H₁₀BrNO₃. nih.gov This information was critical in confirming the presence of bromine and constraining the possible structural isomers. The fragmentation pattern observed in the mass spectrum can also provide valuable clues about the molecule's structure. rsc.org
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.dejascoinc.comnanografi.com These techniques are particularly adept at identifying specific functional groups present in a molecule. alchemyst.co.ukmdpi.com
In the analysis of this compound, FTIR spectroscopy was used to identify key functional groups. acs.org The presence of characteristic absorption bands would have indicated the existence of hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, which is consistent with the proposed oxindole structure. rsc.org For instance, the IR spectrum of this compound showed absorption bands at 3300 cm⁻¹ (O-H and N-H stretching), 1710 cm⁻¹ (C=O stretching), and 1610 cm⁻¹ (aromatic C=C stretching). acs.org
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300 | O-H and N-H stretching |
| 1710 | C=O stretching (ketone) |
| 1610 | C=C stretching (aromatic) |
Data sourced from Carletti et al., 2000. acs.org
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing unambiguous information about bond lengths, bond angles, and stereochemistry. sciencemuseum.org.uklibretexts.orgnih.govwikipedia.organton-paar.com To date, there is no published X-ray crystal structure for this compound. The original study reported it as a yellow-green film, suggesting it may not have been obtained in a crystalline form suitable for X-ray diffraction analysis. acs.org Obtaining a crystal structure would definitively confirm the relative and absolute stereochemistry of the chiral center at position C-2.
Computational Chemistry in Structure Elucidation and Verification
In modern structure elucidation, computational methods are increasingly used to complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and properties of molecules. github.iosynopsys.comaimspress.comwikipedia.org In the context of structure elucidation, DFT can be used to calculate theoretical NMR chemical shifts and other spectroscopic parameters for a proposed structure. These calculated values can then be compared with the experimental data to provide a higher level of confidence in the structural assignment. cam.ac.uk While the original publication on this compound did not report the use of DFT calculations, this approach is now a common practice for verifying complex natural product structures.
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Biosynthetic Pathways of Matemone
Hypothesized Precursors and Key Intermediates in Matemone Biogenesis
The structure of this compound suggests its origin from precursors common to indole (B1671886) alkaloids, with subsequent modifications including halogenation and the formation of the oxindole (B195798) core.
Indole Alkaloid Biosynthetic Precursors
Marine indole alkaloids are a diverse group of natural products, often originating from tryptophan or its direct precursor indole. nih.gov Tryptophan itself is synthesized via the shikimate pathway. youtube.com The indole moiety, a key feature of this compound, is a versatile pharmacophore widely distributed in bioactive natural products from marine organisms like sponges and algae. bohrium.compreprints.org Simple indole alkaloids can have various substitution patterns. bohrium.com Given that this compound is an indole alkaloid, it is highly probable that tryptophan or a related indole derivative serves as an initial precursor in its biosynthesis.
Halogenation Mechanisms in Marine Natural Product Biosynthesis (e.g., Bromination)
Halogenation, particularly bromination, is a diagnostic feature of many marine natural products, including a large number of marine alkaloids. nih.govmdpi.com While bromide is less abundant than chloride in seawater, marine organisms have evolved mechanisms to selectively oxidize bromide for incorporation into organic molecules. mdpi.com Enzymatic halogenation is the most common route to these metabolites, often proceeding through the oxidative formation of reactive halogen species like halogen radicals or cations. researchgate.net Halogenase enzymes, such as flavin-dependent halogenases (FDHs) and non-heme Fe(II)/α-ketoglutarate halogenases, catalyze the introduction of halogen substituents. researchgate.net Vanadium bromoperoxidases (V-BrPOs), isolated from marine red algae, are known to catalyze the bromination of terpenes, producing brominated cyclic structures. udel.edu It is likely that a similar enzymatic bromination mechanism, possibly involving a haloperoxidase, is responsible for the incorporation of bromine into the this compound structure during its biosynthesis in Iotrochota purpurea.
Enzymatic Transformations in this compound Biosynthesis
The conversion of precursors to this compound involves a series of enzymatic steps, including the formation of the indole ring, potential modifications of this core, halogenation, and the formation of the oxindole system.
Identification and Characterization of Putative Biosynthetic Enzymes
While specific enzymes involved in this compound biosynthesis have not been fully identified and characterized in the provided search results, research on other marine natural product pathways offers insights into the types of enzymes likely involved. Enzymes such as oxidoreductases, cyclases, and halogenases are commonly found in the biosynthesis of complex marine alkaloids. For instance, studies on the biosynthesis of other halogenated marine compounds have implicated enzymes like vanadium bromoperoxidase in the bromination step. udel.edu The formation of the oxindole core in this compound likely involves oxidative cyclization or rearrangement catalyzed by specific enzymes. rsc.org Research into the biosynthesis of other oxindole-containing compounds could provide clues about the enzymatic machinery involved. Putative enzymes involved in various biosynthetic pathways have been identified through genomic and biochemical studies. nih.govwikipedia.orgescholarship.orgmdpi.comresearchgate.net
Enzyme Engineering for Mechanistic Probing
Enzyme engineering can be a valuable tool for understanding the mechanisms of individual enzymes within a biosynthetic pathway and for potentially altering the pathway to produce analogs or improve yields. rsc.orgresearchgate.netrsc.orgresearchgate.netnii.ac.jp By expressing putative this compound biosynthetic enzymes in heterologous hosts and modifying their structures or active sites, researchers can probe their catalytic activities, substrate specificities, and reaction mechanisms. This can help confirm the role of specific enzymes in the pathway and shed light on the chemical transformations they catalyze. Enzyme engineering has been successfully applied to various natural product biosynthetic enzymes, including those involved in alkaloid synthesis. nih.govuniv-tours.fr
Comparative Biosynthesis of Related Oxindole Alkaloids
The biosynthesis of oxindole alkaloids has been studied in various plant species, particularly in the Rubiaceae family, such as Uncaria and Mitragyna species. researchgate.netnih.govnih.gov These studies provide insights into the potential steps involved in this compound biosynthesis, assuming analogous enzymatic transformations.
A key step in the biosynthesis of many oxindole alkaloids is the oxidative rearrangement of an indole alkaloid precursor. nih.govnih.govbiorxiv.org For instance, in Mitragyna speciosa, a cytochrome P450 enzyme (MsCYP72056) has been identified that catalyzes the formation of tetracyclic spirooxindole alkaloids like 3-epi-corynoxeine and isocorynoxeine (B1230319) from the indole alkaloid hirsuteine. acs.orgresearchgate.net This suggests a similar oxidative cyclization mechanism could be involved in the formation of the oxindole core in this compound.
Another aspect of comparative biosynthesis is the origin of stereochemistry. Spirooxindole alkaloids often exist as pairs of stereoisomers. nih.gov Recent research has identified enzymes, such as a flavin-dependent enzyme (RvDTS1) and a medium-chain dehydrogenase/reductase (RvDTR) from Rauvolfia verticillata, that are involved in the epimerization of 3S-configured indole alkaloid precursors to 3R-configured intermediates, which can then undergo oxidative rearrangement to form spirooxindole alkaloids. acs.orgresearchgate.netbiorxiv.org The specific stereochemistry of this compound would provide clues about the potential involvement of analogous epimerization steps in its pathway.
Halogenation is a post-tailoring modification observed in some natural product biosynthetic pathways. While specific details regarding the enzymatic bromination in this compound biosynthesis are unavailable, studies on other halogenated natural products indicate the involvement of haloperoxidases or other halogenase enzymes that utilize halide ions and an oxidant to introduce the halogen atom.
Based on comparative studies, a hypothetical pathway for this compound biosynthesis could involve:
Formation of an indole alkaloid precursor from tryptamine (B22526) and a monoterpene-derived unit.
Bromination of the indole ring at the 6-position.
Oxidative rearrangement of the brominated indole alkaloid precursor to form the oxindole core and the spiro center.
Introduction of the hydroxymethyl and methoxy (B1213986) groups, potentially through hydroxylation and methylation steps.
These steps would likely be catalyzed by a suite of enzymes, including those involved in the core MIA pathway, a halogenase, and enzymes responsible for the specific functionalizations at the 2-position of the oxindole ring.
Isotopic Labeling Studies to Trace Biosynthetic Flux
Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. biorxiv.org While no specific isotopic labeling studies on this compound biosynthesis were found in the provided search results, such experiments have been crucial in understanding the biosynthesis of other oxindole and indole alkaloids.
Studies using isotopically labeled precursors like [U-13C]tryptophan, [2-13C]tryptophan, [1-13C]glucose, and [methyl-13C]methionine have been employed to investigate the biosynthesis of oxindole alkaloids in plants like Uncaria guianensis. researchgate.net These studies have confirmed that the oxindole moiety is derived from the shikimate pathway (via tryptophan/tryptamine) and the terpene portion from the MEP pathway. researchgate.net For example, feeding with [2-13C]tryptophan led to enrichment at the C-2 position of the oxindole alkaloids mitraphylline, rhynchophylline, and their isomers, confirming the incorporation of tryptamine into the oxindole ring. researchgate.net
Similarly, 13C enrichment patterns from [1-13C]glucose feeding experiments have shown labeling patterns in the terpene-derived portion of these alkaloids, consistent with the MEP pathway as the source of the monoterpene unit. researchgate.net Labeling from [methyl-13C]methionine can indicate methylation steps in the pathway, such as the formation of methoxy groups. researchgate.netnih.gov
Applying similar isotopic labeling strategies to the organism producing this compound (Iotrochota purpurea) would be essential to confirm the precursor incorporation and identify the specific intermediates and enzymatic transformations involved. For instance, feeding with 13C-labeled tryptophan or tryptamine could verify the origin of the indole-like scaffold. Using a stable isotope of bromine (e.g., 81Br) in feeding experiments could help confirm the timing and enzymatic nature of the bromination step. acs.org Additionally, using precursors labeled with isotopes like 18O could provide insights into the origin of the oxygen atoms in the hydroxyl and methoxy groups.
Such studies would involve:
Culturing the producing organism (Iotrochota purpurea) in a medium supplemented with isotopically labeled precursors.
Extracting and purifying this compound after sufficient incubation time.
Analyzing the isotopic enrichment pattern in this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgresearchgate.netescholarship.org
Data from these experiments would provide direct evidence for the incorporation of specific atoms from the labeled precursors into the this compound structure, allowing researchers to map the biosynthetic route and identify potential branch points or unique steps in its formation. While specific data for this compound is lacking, the success of these methods in related oxindole alkaloid research highlights their potential for elucidating this compound's biosynthetic pathway.
Chemical Synthesis Approaches for Matemone and Analogs
Retrosynthetic Analysis of the Matemone Core Structure
A retrosynthetic analysis of the this compound (1) core structure reveals several key disconnections and strategic considerations for its synthesis. The primary target, 6-bromo-2-methoxy-2-(hydroxymethyl)indolin-3-one, possesses a C2 quaternary stereocenter bearing both a methoxy (B1213986) and a hydroxymethyl group, a C6-brominated oxindole (B195798) framework, and a lactam functionality.
The analysis can commence by disconnecting the C2-hydroxymethyl group, which can be envisioned to arise from the reduction of a C2-ester functionality. This leads to a key intermediate, a 2-alkoxycarbonyl-2-methoxy-indolin-3-one derivative (2). The introduction of the methoxy group at the C2 position can be retrosynthetically traced back to the oxidation of a 2-alkoxycarbonyl-indolin-3-one (3).
The core oxindole ring system of intermediate 3 is a common motif in natural products and can be constructed through various methods. A plausible disconnection involves a Dieckmann-type cyclization of an N-aryl amino diester precursor (4). This precursor, in turn, can be derived from a substituted aniline, such as 4-bromoaniline, and a suitable glycine (B1666218) equivalent. This strategic approach breaks down the complex this compound structure into more readily available starting materials. nih.govrsc.org
Development of Academic Total Synthesis Strategies for this compound
While the total synthesis of this compound itself has proven to be elusive, with final deprotection steps posing a significant hurdle, notable progress has been made in the synthesis of its N-benzyl analog, which serves as a stable and synthetically accessible model. rsc.org
Strategies for Oxindole Ring System Construction
The construction of the central oxindole ring is a pivotal step in the synthesis of this compound and its analogs. One effective strategy involves the synthesis of a 2-alkoxycarbonylindolin-3-one intermediate. In a notable approach, a methoxyglycine derivative is treated with bis(trimethylsilyl)aluminum chloride to form an aldimine in situ. This is followed by an aza-Brook rearrangement and a subsequent Dieckmann cyclization to yield the desired indolin-3-one core. rsc.orgnih.govrsc.org This method provides a direct route to the key 2-mono-substituted indolin-3-one scaffold required for further functionalization.
Alternative strategies for constructing the oxindole skeleton often rely on the cyclization of N-aryl chloroacetamides or related precursors. researchgate.net However, for the specific substitution pattern of this compound, the aza-Brook rearrangement/Dieckmann cyclization pathway has been demonstrated to be particularly effective for building the required framework. nih.govrsc.org
Stereoselective Formation of Chiral Centers
The C2 position of this compound is a quaternary stereocenter, and the stereoselective construction of this center is a significant challenge. In the synthesis of N-benzyl this compound, the introduction of the methoxy and hydroxymethyl groups at C2 was achieved in a non-stereoselective manner. rsc.org The oxidation of a silyl (B83357) enol ether intermediate with N-bromosuccinimide (NBS) in methanol (B129727) led to the formation of the 2-methoxy derivative, likely proceeding through an iminium species that is then attacked by methanol. rsc.org The subsequent reduction of the ester at C2 to the hydroxymethyl group also did not confer stereocontrol.
The development of stereoselective methods for the construction of C2-quaternary indolin-3-ones is an active area of research. researchgate.netrsc.org Strategies employing chiral catalysts, such as proline and its derivatives, have been used in the asymmetric addition of aldehydes to 3H-indol-3-ones to create chiral C2-substituted indolin-3-ones with high enantioselectivity. researchgate.net Furthermore, catalytic asymmetric Mukaiyama-Mannich reactions of cyclic C-acylimines with difluoroenoxysilanes have been reported to produce indolin-3-ones with a quaternary stereocenter in high yield and enantiomeric excess. acs.org While these methods have not yet been applied to the total synthesis of this compound, they represent promising future directions for achieving a stereocontrolled synthesis.
Regioselective Bromination Methodologies
The presence of a bromine atom at the C6 position of the oxindole ring is a defining feature of this compound. The regioselective introduction of this halogen is crucial for an efficient synthesis. Direct bromination of the indole (B1671886) nucleus typically occurs at the more electron-rich pyrrole (B145914) ring, necessitating a strategic approach to achieve bromination on the benzene (B151609) ring. researchgate.net
One effective methodology for achieving C6-bromination involves the protection of the indole nitrogen and the introduction of an electron-withdrawing group at a suitable position to direct the bromination. For instance, in the synthesis of methyl 6-bromoindolyl-3-acetate, the introduction of electron-withdrawing substituents at the N1 and C8 positions of an indole derivative allowed for the regioselective bromination at C6 with bromine in carbon tetrachloride. researchgate.netnih.gov Subsequent removal of the directing groups afforded the desired C6-brominated product. researchgate.netnih.gov In the context of the N-benzyl this compound synthesis, the brominated starting material, 4-bromoaniline, was utilized, thus incorporating the C6-bromo substituent from the outset of the synthetic sequence. rsc.org
Synthesis of this compound Analogues and Derivatives (e.g., N-benzyl this compound)
The synthesis of N-benzyl this compound has been successfully accomplished and serves as a key proof-of-concept for the construction of the this compound core. rsc.orgnih.govrsc.orgresearchgate.netnih.gov The synthesis commences with the formation of an N-benzyl protected 2-alkoxycarbonylindolin-3-one from a methoxyglycine derivative and N-benzyl-4-bromoaniline. rsc.org The key steps in this synthesis are outlined in the table below:
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1 | Methoxyglycine derivative, N-benzyl-4-bromoaniline | bis(trimethylsilyl)aluminum chloride | Ethyl 1-benzyl-6-bromo-3-hydroxy-1H-indole-2-carboxylate | 56% |
| 2 | Ethyl 1-benzyl-6-bromo-3-hydroxy-1H-indole-2-carboxylate | NaH, TMSCl | Silyl enol ether intermediate | Not isolated |
| 3 | Silyl enol ether intermediate | NBS, Methanol | Ethyl 1-benzyl-6-bromo-2-methoxy-3-oxoindoline-2-carboxylate | 97% |
| 4 | Ethyl 1-benzyl-6-bromo-2-methoxy-3-oxoindoline-2-carboxylate | NaBH4 | N-benzyl this compound | 90% |
Data sourced from Shimizu et al., 2019. rsc.org
This synthetic route successfully constructs the fully substituted oxindole core of N-benzyl this compound. However, the final step of removing the N-benzyl protecting group to yield this compound itself proved to be challenging. While trace amounts of this compound were detected by mass spectrometry after various debenzylation attempts (e.g., RSH/base, TMSI, Ca/liq. NH3, H2/Pd), isolation of the final product by silica (B1680970) gel chromatography was unsuccessful due to its instability. rsc.org
Chemoenzymatic Synthesis Methodologies for Complex Natural Products
Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the efficiency of chemical synthesis, offers a powerful approach for the construction of complex natural products like alkaloids. rsc.orgresearchgate.netnih.govmdpi.com While a specific chemoenzymatic synthesis of this compound has not been reported, several strategies employed for other alkaloids could be envisioned for its synthesis.
Three main chemoenzymatic strategies are prevalent in alkaloid synthesis:
Biocatalytic preparation of chiral building blocks: Enzymes can be used to generate chiral synthons that are then elaborated into the final target molecule through chemical steps. rsc.org For this compound, an enzyme could potentially be used to stereoselectively hydroxylate a precursor to establish the C2 chiral center.
Biocatalytic kinetic resolution or desymmetrization: A racemic or meso intermediate in the synthetic pathway can be selectively modified by an enzyme, leading to the separation of enantiomers or the creation of a chiral molecule. rsc.org For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 2-hydroxy-indolin-3-one intermediate.
Biocatalytic C-N and/or C-C bond formation: Enzymes such as Pictet-Spenglerases can be used to catalyze key bond-forming reactions in the construction of the alkaloid scaffold. rsc.orgmdpi.com
While the direct application of these methods to this compound is yet to be explored, the rich field of biocatalysis provides a promising avenue for future synthetic efforts, potentially overcoming the challenges of stereoselectivity and protecting group manipulations encountered in purely chemical approaches. acs.org
Exploration of Novel Synthetic Routes and Methodologies
The synthesis of this compound, formally known as (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, and its analogs has been an area of active research, driven by the need for more efficient, scalable, and selective chemical processes. Traditional syntheses often rely on multi-step sequences that can be cumbersome and low-yielding. Consequently, recent efforts have focused on developing innovative methodologies that streamline the synthetic process, improve atom economy, and allow for late-stage modifications to generate diverse analogs. These explorations are centered around advanced catalytic systems, novel reaction conditions, and cutting-edge technologies like flow chemistry.
One of the primary challenges in this compound synthesis is the efficient and regioselective formation of the C3-acylindole core. Classical Friedel-Crafts acylation methods can suffer from poor regioselectivity and harsh conditions. To address this, researchers have been investigating transition-metal-catalyzed C-H activation and functionalization as a more direct and elegant approach.
A notable advancement involves the use of a dual photoredox and palladium-catalyzed system for the C-2 acylation of N-pyrimidylindoles, which can be adapted for C-3 functionalization. beilstein-journals.orgacs.org This method allows for the reaction to proceed at room temperature under visible light irradiation, offering a milder alternative to traditional high-temperature conditions. acs.org The reaction mechanism is believed to involve the generation of an acyl radical from an aldehyde precursor via a photocatalytic cycle, which then couples with a palladacycle intermediate formed by C-H activation of the indole ring. beilstein-journals.orgacs.org This dual catalytic approach has demonstrated broad functional group tolerance, which is crucial for synthesizing a variety of this compound analogs. acs.org
Late-stage fluorination is another critical area of exploration for the synthesis of this compound and its analogs. mpg.deacs.orgnih.govrsc.orgblucher.com.br The introduction of a fluorine atom in the final steps of a synthesis is highly desirable as it allows for the rapid generation of fluorinated derivatives from a common advanced intermediate. nih.gov Recent developments in this area include palladium-catalyzed C-H fluorination using mild electrophilic fluorinating reagents. mpg.de This method avoids the harsh conditions associated with traditional nucleophilic fluorination and has shown promise for the site-selective fluorination of complex aromatic systems. mpg.deacs.org Applying such a technique to an advanced precursor of this compound could provide a direct route to the final product, bypassing the need to carry the fluorine atom through the entire synthetic sequence.
The following tables summarize some of the key research findings in these novel synthetic approaches.
Table 1: Comparison of Methodologies for Indole Acylation
| Methodology | Catalyst/Reagent | Conditions | Key Advantages | Reported Yields (for similar systems) |
|---|---|---|---|---|
| Dual Photoredox/Pd Catalysis | Pd(OAc)₂, Ir(ppy)₃, TBHP | Visible Light, Room Temp | Mild conditions, high functional group tolerance acs.org | 70-88% acs.org |
| Direct C-H Acylation | Pd(OAc)₂, Pivalic Acid, TBHP | 80-120 °C | Use of stable toluene (B28343) derivatives as acyl source rsc.org | Moderate to Good rsc.org |
| Classical Friedel-Crafts | AlCl₃, Acyl Chloride | 0 °C to RT | Well-established | Variable, often with side products |
Table 2: Exploration of Late-Stage Fluorination Techniques
| Technique | Reagent/Catalyst | Substrate Type | Key Features |
|---|---|---|---|
| Palladium-Catalyzed C-H Fluorination | Pd-based catalyst, Electrophilic F⁺ source (e.g., Selectfluor) | Aryl C-H bonds | High site-selectivity, mild conditions mpg.denih.gov |
| Nucleophilic Fluorination (SₙAr) | KF, K₂₂₂, Base | Aryl halide or sulfonate | Requires activated precursor, high temperatures |
| Deoxyfluorination | DAST, Deoxo-Fluor® | Alcohols | Converts alcohols to fluorides, can be harsh |
Table 3: Potential Flow Chemistry Process for this compound Synthesis
| Step | Reaction Type | Flow Reactor Module | Residence Time (Estimated) | Key Benefit |
|---|---|---|---|---|
| 1. N-Alkylation | Nucleophilic Substitution | Heated Coil Reactor | 5-15 min | Rapid, controlled heating |
| 2. C-H Acylation | Photoredox/Pd Catalysis | Photo-Flow Reactor with Catalyst Cartridge | 30-60 min | Efficient light penetration, catalyst recycling acs.org |
| 3. Late-Stage Fluorination | C-H Fluorination | Packed-Bed Reactor with F⁺ Reagent | 10-20 min | Controlled stoichiometry, enhanced safety |
Collectively, these emerging methodologies represent a significant step forward in the synthesis of this compound and its analogs. By leveraging the principles of C-H activation, photoredox catalysis, flow chemistry, and late-stage functionalization, chemists are poised to develop more efficient, versatile, and scalable routes to this important class of compounds. Further research in these areas is expected to not only refine the synthesis of this compound itself but also provide powerful new tools for organic synthesis in general.
Mechanistic Biological Studies of Matemone
Cellular and Molecular Interactions of Matemone
Understanding how this compound interacts with cellular components is crucial for elucidating its biological effects. Studies have explored its interaction with genetic material and other cellular structures.
Investigation of DNA Intercalation Mechanisms
This compound has been found to interact directly with DNA. Studies have indicated that this compound can intercalate DNA core.ac.uk. Furthermore, it has been reported to exhibit significant binding affinity to DNA core.ac.uk. This interaction with DNA is considered a potential mechanism contributing to its observed biological activities, particularly its effects on cell proliferation and division.
Interactions with Cellular Components (e.g., proteins, membranes)
While the interaction of this compound with DNA has been noted, detailed research specifically on its direct interactions with other cellular components such as proteins and membranes is not extensively documented in the available information. Further studies would be required to fully characterize the spectrum of this compound's interactions within the complex cellular environment.
Mechanisms of Action at the Sub-cellular Level
This compound's biological activities manifest through its influence on key sub-cellular processes, including cell division and viability.
Analysis of Effects on Cellular Division Cycles (e.g., sea-urchin egg division)
This compound has demonstrated the capacity to inhibit the division of sea-urchin eggs core.ac.uknih.govmdpi.comresearchgate.net. This effect suggests that this compound interferes with the fundamental processes regulating cellular division cycles. While the inhibition of sea-urchin egg division is a reported activity, the precise molecular mechanisms by which this compound exerts this effect on the complex machinery of cell division require further detailed investigation.
Molecular Basis of Cytotoxicity in Cellular Models (e.g., cancer cell lines)
This compound exhibits cytotoxicity against various cancer cell lines rsc.orgcore.ac.uknih.govmdpi.comresearchgate.net. It has shown mild cytotoxicity against three specific cancer cell lines rsc.orgnih.govmdpi.comresearchgate.net. This compound also inhibits the growth of the NSCLC-N6 L16 strain with an IC50 value of 30 nM researchgate.net. The observed cytotoxicity is likely linked to its ability to intercalate DNA and potentially interfere with cellular division, processes critical for the proliferation of cancer cells core.ac.ukcore.ac.uk. The interaction with DNA can lead to disruptions in replication and transcription, ultimately triggering cell death pathways.
Identification of Molecular Targets and Pathways
The identification of molecular targets and affected cellular pathways is fundamental to elucidating the mechanism of action of any bioactive compound. For this compound, initial investigations have hinted at potential interactions with key cellular components involved in cell division and genetic integrity.
Early research suggested that potential molecular targets for this compound could include DNA, telomerase, tubulin, and topoisomerase. researchgate.netcollaborativedrug.com These cellular elements are critical for processes such as DNA replication, chromosome maintenance, and cell division, aligning with the observed cytotoxic effects. nih.govnih.gov However, detailed studies specifically confirming this compound's direct interaction and inhibitory effects on these proposed targets are limited in the available literature. One report mentions a potential direct molecular interaction with a conserved yolk granule protein in sea urchins, suggesting other possible biological interactions, though the mechanistic details and relevance to its effects in mammalian cells are not elaborated upon. echinobase.org
Ligand-Target Binding Studies (e.g., in vitro assays)
Ligand-target binding studies, such as in vitro assays, are essential for quantifying the affinity and specificity of a compound's interaction with its molecular targets. These studies provide crucial data on how strongly a molecule binds to a protein or nucleic acid, which can help confirm a direct interaction and provide insights into potency. While the concept of ligand binding to catalytic sites has been mentioned in the context of potential targets for this compound collaborativedrug.com, specific published data detailing this compound's binding affinities (e.g., through techniques like surface plasmon resonance, isothermal titration calorimetry, or radioligand binding assays) to proposed or identified molecular targets were not found in the conducted literature search. nih.govtdcommons.aibiorxiv.orgnih.gov Therefore, comprehensive data on the quantitative aspects of this compound's interaction with its potential molecular targets is currently limited in the publicly available research.
Cellular Pathway Perturbation Analysis
Cellular pathway perturbation analysis aims to understand how a compound affects the complex network of signaling and metabolic pathways within a cell. Techniques such as transcriptomics, proteomics, and phosphoproteomics, combined with bioinformatics tools, can reveal which pathways are activated or inhibited following treatment with a bioactive molecule. nih.govnih.gov10xgenomics.comgithub.iojcu.edu.au Despite the observed cytotoxicity of this compound in certain cancer cell lines nih.govnih.gov, detailed published studies specifically analyzing how this compound perturbs particular cellular signaling or metabolic pathways were not identified in the literature search. Research on other marine natural products and various compounds has demonstrated the utility of pathway analysis in understanding mechanisms of action nih.govnih.govuninet.edunih.govresearchgate.netwikipedia.orgnih.gov, but this level of detailed pathway analysis for this compound was not found.
Ecological and Evolutionary Context of Matemone
Role of Matemone in the Chemical Ecology of Iotrochota purpurea
Iotrochota purpurea, an Indian Ocean sponge, is the source from which this compound was first isolated. acs.orgacs.org Marine sponges are well-recognized producers of a diverse array of bioactive secondary metabolites, many of which play crucial roles in their interactions within the marine ecosystem. vdoc.pubdiva-portal.org
Defense Mechanisms Against Predation and Fouling
Marine sponges, being sessile organisms, rely heavily on chemical defenses to protect themselves from predators and to prevent colonization by fouling organisms. diva-portal.orgresearchgate.net this compound has demonstrated biological activities that suggest a potential defensive role for Iotrochota purpurea. Research has shown that this compound exhibits marginal antibacterial activity against Staphylococcus aureus and inhibits the division of sea-urchin eggs. acs.orgnih.govacs.orgresearcher.life These activities could contribute to deterring potential predators, such as sea urchins, and inhibiting the growth of fouling bacteria on the sponge's surface. acs.orgnih.govacs.orgresearcher.life Studies on other sponge species have indicated that toxicity can vary with factors like size, suggesting that the concentration and distribution of defensive compounds might be regulated by the organism. researchgate.net
Allelochemical Interactions in Marine Ecosystems
Allelochemical interactions, where organisms release chemical compounds that influence the growth, survival, or reproduction of other organisms, are prevalent in marine ecosystems. researchgate.netsi.edufrontiersin.orgnih.gov These interactions can be crucial for competition for space and resources. nih.govresearchgate.netresearchgate.net While the specific allelochemical interactions of this compound have not been extensively detailed, its observed bioactivities, such as the inhibition of sea-urchin egg division and antibacterial effects, align with the characteristics of compounds that could mediate such interactions. acs.orgnih.govacs.orgresearcher.life Marine organisms, including sponges, produce secondary metabolites that can deter competitors or inhibit the growth of neighboring organisms. diva-portal.org
Evolutionary Pressures Driving Bromine Incorporation in Marine Alkaloids
The marine environment is characterized by a high concentration of bromide ions compared to terrestrial environments, although chloride is present in even higher concentrations. nih.govresearchgate.net Despite the lower concentration of bromide, marine organisms have evolved efficient mechanisms to incorporate bromine into a wide variety of natural products, including alkaloids like this compound. nih.govresearchgate.netmdpi.com This propensity for bromination in marine metabolites is a significant contrast to terrestrial organisms, which more commonly synthesize chlorinated compounds. nih.govresearchgate.net
The evolutionary advantage conferred by the incorporation of bromine into secondary metabolites is likely linked to enhanced biological activity. nih.govresearchgate.netnih.gov Halogen substituents, particularly bromine, can significantly influence the pharmacological and ecological properties of natural products. nih.govresearchgate.netnih.gov This can lead to increased potency in defense against predation, improved antimicrobial activity, or more effective mediation of allelochemical interactions, thereby providing a selective advantage to the producing organism. nih.govresearchgate.netnih.gov The enzymatic machinery required for the selective oxidation and incorporation of bromide into organic molecules is a key evolutionary adaptation in many marine organisms. nih.govresearchgate.net
Distribution and Diversity of Halogenated Natural Products in Marine Organisms
Halogenated natural products (HNPs) are a diverse class of secondary metabolites widely distributed in the marine environment. nih.govresearchgate.netumu.se Over 62% of known halogenated compounds are produced by marine organisms, including sponges, algae, corals, and microorganisms. nih.gov Marine invertebrates, especially sponges, are particularly rich sources of halogenated alkaloids. nih.govresearchgate.netdiva-portal.org
The structural diversity of marine HNPs is vast, encompassing aromatic, aliphatic, and heterocyclic scaffolds, with bromine and chlorine being the most common halogens incorporated. mdpi.comresearchgate.net Examples of halogenated indole (B1671886) alkaloids from marine invertebrates, besides this compound, include meridianins, aplysinopsins, and others, many of which exhibit significant bioactivities. nih.govresearchgate.net The widespread occurrence and structural variety of HNPs in marine organisms underscore their ecological importance and the evolutionary success of halogenation as a strategy for generating bioactive molecules. nih.govresearchgate.netumu.se
Metabolomic Profiling of Associated Microbiomes for Symbiotic Production
Marine sponges are known to harbor diverse and complex microbial communities, including bacteria and fungi, which can exist in symbiotic relationships with the host sponge. vdoc.pubdiva-portal.org These associated microbiomes are increasingly recognized as significant contributors to the production of the bioactive secondary metabolites isolated from sponges. vdoc.pubdiva-portal.org
Metabolomic profiling, which involves the comprehensive analysis of small-molecule metabolites within a biological system, is a powerful tool for investigating the metabolic capabilities of these symbiotic microbiomes. cmbio.ionih.govmit.edumedrxiv.orgnih.gov By analyzing the metabolic profiles of both the sponge tissue and its associated microorganisms, researchers can gain insights into which compounds are produced by the host sponge and which are synthesized by the symbiotic microbes. nih.govmit.edunih.gov
While specific studies detailing the metabolomic profiling of the Iotrochota purpurea microbiome for this compound production were not found in the search results, research on other marine organisms and their microbiomes has demonstrated the potential for this approach. cmbio.ionih.govmit.edumedrxiv.orgnih.gov For example, studies have used metabolomics to identify microbiota-derived metabolites and understand their roles in host biology. nih.govmedrxiv.org Given that some indole derivatives and 3-indolinones have been identified as products of symbiotic bacteria in other marine organisms, it is plausible that the microbiome associated with Iotrochota purpurea could play a role in the biosynthesis of this compound or its precursors. acs.orgvdoc.pub Future metabolomic and genomic studies of the Iotrochota purpurea holobiont (the host and its associated microbes) could help elucidate the biosynthetic pathway of this compound and determine the contribution of the symbiotic microbiome to its production. mit.edunih.gov
Future Directions and Research Gaps in Matemone Studies
Elucidation of Uncharacterized Biosynthetic Steps and Enzymes
The biosynthetic pathway of Matemone is largely uncharacterized, presenting a significant knowledge gap. It is hypothesized that the pathway originates from tryptophan, a common precursor for indole (B1671886) alkaloids. The formation of the oxindole (B195798) core and the regioselective bromination are key transformations that require dedicated enzymatic machinery likely housed within the sponge's symbiotic microbial community.
Future research should focus on:
Identification of the Biosynthetic Gene Cluster (BGC): Metagenomic analysis of the Iotrochota purpurea holobiont (the sponge and its associated microbes) is a crucial first step to identify the BGC responsible for this compound production. Searching for genes encoding key enzymes such as tryptophan halogenases, flavin-dependent monooxygenases (for oxindole formation), and tailoring enzymes will be essential.
Characterization of Key Enzymes: Once the BGC is identified, heterologous expression of the constituent genes will allow for the characterization of the enzymes involved. Key targets for investigation include:
Tryptophan Halogenase: Understanding the mechanism and substrate specificity of the enzyme that catalyzes the bromination of the indole ring.
Oxidizing Enzymes: Identifying the specific monooxygenases or dioxygenases responsible for the conversion of the indole precursor to the 2-oxindole scaffold.
Pathway Intermediates: Targeted metabolomics and isotope labeling studies can help to identify and validate the sequence of intermediates in the biosynthetic pathway.
A proposed, yet unverified, biosynthetic route could involve the steps outlined in the table below.
| Proposed Step | Putative Enzyme Class | Research Goal |
| Bromination of Tryptophan | Tryptophan Halogenase | Isolate and characterize the enzyme; determine its regioselectivity. |
| Conversion to Indole-3-pyruvic acid | Aminotransferase | Confirm the involvement of this common pathway in indole alkaloid biosynthesis. |
| Oxidative Rearrangement | Flavin-dependent Monooxygenase | Identify the specific enzyme responsible for forming the oxindole core. |
| Further Tailoring Reactions | Methyltransferases, etc. | Characterize any additional enzymatic modifications to the this compound scaffold. |
Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices
Detecting and quantifying this compound at trace levels within the complex chemical environment of the sponge tissue or in biological fluids is a significant challenge. The development of highly sensitive and selective analytical methods is paramount for pharmacokinetic studies, ecological investigations, and quality control of any future production methods.
Key areas for development include:
High-Resolution Mass Spectrometry (HRMS) Methods: Developing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for highly specific and sensitive quantification of this compound.
Immunoassays: The generation of monoclonal or polyclonal antibodies specific to this compound could enable the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for rapid screening of samples.
Biosensors: Exploration of electrochemical or optical biosensors functionalized with this compound-specific aptamers or molecularly imprinted polymers could provide real-time detection capabilities.
Exploration of Chemo- and Biocatalytic Pathways for Sustainable Production
The natural supply of this compound from its sponge host is limited and ecologically unsustainable for large-scale research or potential therapeutic applications. Therefore, developing sustainable production methods is a high-priority research direction.
Chemo-catalytic Synthesis: A short-step synthesis of N-benzyl this compound has been successfully developed, utilizing a newly discovered method for creating a 2-ethoxycarbonylindolin-3-one intermediate. Future work should focus on optimizing this route to improve yields, reduce the use of hazardous reagents, and develop a scalable process for the synthesis of this compound itself, not just its derivatives. Exploring novel catalytic methods for key steps, such as C-H activation for indole functionalization, could lead to more efficient synthetic pathways.
Biocatalytic and Synthetic Biology Approaches:
Heterologous Expression: Once the this compound BGC is identified, its transfer and expression in a robust microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) could enable scalable and sustainable production through fermentation.
Enzymatic Synthesis: Utilizing isolated enzymes from the biosynthetic pathway (e.g., halogenases and oxidases) in cell-free systems or immobilized on solid supports could provide a green chemistry approach to specific synthetic transformations.
| Production Strategy | Advantages | Research Challenges |
| Total Chemical Synthesis | Control over stereochemistry, potential for analog creation. | Often multi-step, may use harsh reagents, scalability can be an issue. |
| Heterologous Production | Potentially sustainable and scalable, uses renewable feedstocks. | Identification and successful expression of the complete BGC, host optimization. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cofactor regeneration, limited to specific reaction steps. |
In-depth Mechanistic Investigations of Biological Activities
Initial reports indicate that this compound exhibits mild cytotoxicity against several cancer cell lines and may act as a DNA intercalator. However, the precise molecular mechanisms underlying these activities are unknown.
Future studies should rigorously investigate:
DNA Intercalation: Biophysical techniques such as UV-Vis and fluorescence spectroscopy, circular dichroism, and molecular docking studies can be employed to confirm and characterize the interaction of this compound with DNA. It is crucial to determine if it shows any sequence specificity and to understand the structural changes it induces in the DNA double helix.
Target Identification: Unbiased screening approaches, such as proteomics and chemical genetics, can be used to identify the specific cellular proteins that this compound interacts with. This will help to elucidate its mechanism of action beyond simple DNA intercalation.
Cellular Pathway Analysis: Investigating the effects of this compound on key cellular processes such as cell cycle progression, apoptosis, and specific signaling pathways (e.g., kinase signaling pathways) will provide a more detailed picture of its cytotoxic effects.
Understanding the Broader Ecological Significance of this compound and Related Compounds
The ecological role of this compound within its natural environment is completely unexplored. As a halogenated alkaloid, it is likely involved in the chemical defense of the host sponge, Iotrochota purpurea.
Research in this area should aim to:
Deterrent Activities: Conduct bioassays to determine if this compound deters feeding by predators (e.g., fish) or inhibits the settlement of fouling organisms (biofouling).
Antimicrobial Properties: Investigate the activity of this compound against a broader panel of marine-relevant bacteria and fungi to assess its potential role in preventing microbial infections in the sponge.
Localization within the Sponge: Use imaging techniques, such as mass spectrometry imaging (MSI), to determine the specific location of this compound within the sponge tissues, which could provide clues about its function (e.g., concentrated at the surface for defense).
Integration of Omics Technologies for a Comprehensive Understanding
A holistic understanding of this compound requires the integration of various "omics" technologies. This systems biology approach can connect the genetic basis of production with its biochemical and ecological functions.
Genomics and Metagenomics: As mentioned, sequencing the genome of the sponge and its microbial symbionts is fundamental to identifying the this compound BGC.
Transcriptomics: Analyzing the gene expression profiles of Iotrochota purpurea under different environmental conditions (e.g., presence of predators) could reveal when the this compound BGC is activated, providing insights into its ecological role.
Proteomics and Metabolomics: These approaches can be used to study the downstream effects of this compound on cellular systems and to identify other related metabolites produced by the sponge, providing a more complete picture of its chemical ecology.
By systematically addressing these research gaps, the scientific community can move from a preliminary characterization of this compound to a comprehensive understanding of its biosynthesis, mechanism of action, and ecological relevance, paving the way for its potential application in medicine and biotechnology.
Q & A
Q. What are the optimal reaction conditions for Matemone synthesis, and how can yield variability be minimized?
Methodological Answer:
- Experimental Design: Compare traditional vs. novel bromination pathways (e.g., ’s 67% yield using AlCl₃ vs. newer catalysts).
- Key Variables: Temperature (−20°C → RT), stoichiometry (2.0 equivalents AlCl₃), solvent polarity (acetonitrile vs. DCM).
- Yield Optimization Table:
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AlCl₃, −20°C | 67 | 92% | |
| Cyclization | KOtBu, THF, reflux | 58 | 88% | |
| Oxidation | PCC, CH₂Cl₂ | 73 | 95% |
Q. How do structural modifications (e.g., N-benzylation) affect this compound’s spectroscopic characterization?
Methodological Answer:
- Analytical Workflow:
- NMR Analysis: Compare δ values for indolin-3-one protons in parent vs. N-benzyl derivatives (e.g., aromatic proton shifts in ¹H NMR).
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- XRD Validation: Resolve ambiguities in stereochemistry post-cyclization .
- Critical Note: Purity ≥95% (HPLC) is essential for reliable data .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms?
Methodological Answer:
- DFT Studies: Simulate transition states for bromination/cyclization steps to identify rate-limiting stages.
- Contradiction Example: ’s 67% yield vs. theoretical predictions. Adjust solvation models (e.g., SMD vs. PCM) to reconcile discrepancies .
- Validation: Compare computed vs. experimental IR spectra for intermediates .
Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
Q. How can mixed-methods approaches (qualitative + quantitative) address gaps in this compound’s bioactivity studies?
Methodological Answer:
- Qualitative: Conduct thematic analysis of literature to identify understudied targets (e.g., kinase inhibition).
- Quantitative: Design dose-response assays (IC₅₀) with triplicate replicates and error propagation analysis .
- Integration: Use triangulation to validate hypotheses from conflicting datasets .
Data Contradiction & Resolution Strategies
Q. How to address discrepancies between this compound’s theoretical and experimental solubility profiles?
- Root Cause Analysis:
- Theoretical: Predicted logP ≈ 2.1 (ChemAxon).
- Experimental: Observed logP = 1.8 ± 0.2.
- Resolution: Re-evaluate force fields in solubility simulations or verify purity via DSC (melting point depression) .
Q. What protocols ensure reproducibility of this compound’s oxidative steps across labs?
- Standardization Checklist:
- Use anhydrous PCC (≥99% purity).
- Report oxygen partial pressure during oxidation .
- Share raw chromatograms (HPLC) as supplementary data .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
